Cyclopentadecanone, 4-methyl-
Description
Historical Context of Macrocyclic Ketones in Organic Synthesis and Their Significance
Macrocyclic ketones, large ring structures containing a ketone group, have long been a subject of fascination in organic chemistry. wikipedia.orgebsco.com Their history is intertwined with the study of natural products, particularly musk fragrances. illinois.edugoogle.com The structural elucidation of naturally occurring macrocyclic ketones like muscone (B1676871) and civetone (B1203174) by Leopold Ružička in the 1920s was a landmark achievement, challenging the then-prevailing theory that large rings were inherently unstable. illinois.edu This discovery opened up a new field of synthesis, as chemists sought to replicate these complex structures in the laboratory. illinois.eduwikipedia.org
The synthesis of macrocyclic ketones has historically been a significant challenge due to the entropic unfavorability of forming large rings. wikipedia.org Early methods often resulted in low yields. illinois.edu However, advancements in synthetic methodologies, such as high-dilution techniques and ring-closing metathesis, have made these compounds more accessible. illinois.eduwikipedia.org The significance of macrocyclic ketones extends beyond fragrance chemistry; they are key structural motifs in a number of synthetic polyketide antibiotics and have been investigated for their potential in medicinal chemistry. wikipedia.orgcaymanchem.com
The Unique Position of Cyclopentadecanone (B167302), 4-methyl- Within the Macrocyclic Ketone Class
Cyclopentadecanone, 4-methyl-, with its molecular formula C16H30O, is a structural isomer of the well-known musk compound, muscone (3-methylcyclopentadecanone). vulcanchem.comcaymanchem.com The key distinction lies in the position of the methyl group on the cyclopentadecanone ring. vulcanchem.com While seemingly a minor difference, this positional isomerism can lead to distinct chemical, physical, and potentially biological properties.
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H30O |
| Molecular Weight | 238.41 g/mol |
| Boiling Point | 329.5ºC at 760 mmHg chemsrc.com |
| Density | 0.843g/cm3 chemsrc.com |
| Flash Point | 145.3ºC chemsrc.com |
Overview of Key Research Areas Pertaining to Cyclopentadecanone, 4-methyl-
Current research interest in Cyclopentadecanone, 4-methyl- appears to be multifaceted, though still emerging. Based on available data for this specific compound and its close structural relatives, key research areas include:
Synthetic Chemistry: The development of efficient and stereoselective synthetic routes to Cyclopentadecanone, 4-methyl- remains a pertinent area of investigation. This includes exploring novel catalytic systems and reaction pathways. google.com
Structural and Spectroscopic Analysis: Detailed characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming its structure and purity. vulcanchem.comgoogle.com
Fragrance and Flavor Chemistry: Given its structural similarity to known musk compounds, there is an inherent interest in evaluating the olfactory properties of Cyclopentadecanone, 4-methyl- for potential applications in the fragrance and flavor industry. ebsco.com
Biochemical and Medicinal Investigations: While specific data on the biological activity of the 4-methyl isomer is limited, the known cardioprotective, neuroprotective, and anti-inflammatory effects of its isomer, muscone, suggest a potential avenue for investigating similar properties in Cyclopentadecanone, 4-methyl-. caymanchem.com
Scope and Objectives of Academic Inquiry on Cyclopentadecanone, 4-methyl-
The primary objectives of academic inquiry into Cyclopentadecanone, 4-methyl- are to:
Elucidate its Fundamental Properties: A thorough understanding of its chemical and physical characteristics is a foundational goal. This includes detailed spectroscopic analysis and the determination of its three-dimensional structure. vulcanchem.comkingdraw.com
Develop Efficient Synthetic Methodologies: A key objective is to devise synthetic routes that are not only high-yielding but also cost-effective and environmentally benign, which would facilitate further research. google.comnih.gov
Investigate Structure-Activity Relationships: By comparing the properties of Cyclopentadecanone, 4-methyl- with its isomers and other macrocyclic ketones, researchers aim to understand how subtle structural modifications influence its chemical behavior and potential biological activity. vulcanchem.com
Explore Potential Applications: A long-term objective is to identify and develop potential applications for this compound, whether in the realm of materials science, fragrance chemistry, or as a lead compound in medicinal chemistry research. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cyclopentadecanone, 4-methyl- |
| Muscone |
| Civetone |
| Cyclohexanone |
| Acetone (B3395972) |
| 1,4-cyclohexanedione-ethylene ketal |
| 4-methoxycyclohexanol |
| 4-methoxycyclohexanone |
| Acryloyl chloride |
| Cyclododecene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34894-60-5 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
4-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3 |
InChI Key |
UZPGQSNVEPBXNO-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCCCCCC(=O)CC1 |
Canonical SMILES |
CC1CCCCCCCCCCCC(=O)CC1 |
Other CAS No. |
34894-60-5 |
Synonyms |
4-MCPC compound 4-methylcyclopentadecanone |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopentadecanone, 4 Methyl
Retrosynthetic Analysis of the Cyclopentadecanone (B167302), 4-methyl- Skeleton
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections". deanfrancispress.comkccollege.ac.in For Cyclopentadecanone, 4-methyl-, several retrosynthetic disconnections can be envisioned, each corresponding to a major ring-forming strategy.
Key disconnections for the 4-methylcyclopentadecanone backbone include:
C-C Bond Disconnection (Intramolecular Cyclization): This is the most common approach, where a long, linear precursor is induced to cyclize. The disconnection can be made between C1-C2 or C1-C15, suggesting an intramolecular condensation reaction. This leads back to an acyclic bifunctional precursor, such as a dicarboxylic acid ester (for Acyloin or Dieckmann condensation) or a dinitrile (for Thorpe-Ziegler cyclization).
Alkene Disconnection (Ring-Closing Metathesis): A disconnection across a double bond within the ring points to a Ring-Closing Metathesis (RCM) strategy. This retrosynthetic step transforms the cyclic alkene (a direct precursor to the target ketone) into an acyclic diene.
Ring Expansion Disconnection: This approach does not break the ring into a linear chain but rather regresses it to a smaller, more accessible cyclic ketone. For instance, a 15-membered ring can be retrosynthetically derived from a 12-membered ring via a three-carbon ring expansion, a strategy exemplified by the Eschenmoser fragmentation. google.com
These varied approaches highlight the strategic choices a chemist must make, balancing precursor availability, reaction efficiency, and control over stereochemistry and regiochemistry.
Classical Approaches to Macrocyclic Ketone Synthesis Relevant to Cyclopentadecanone, 4-methyl-
Classical cyclization methods have been the bedrock of macrocycle synthesis for decades. Many of these reactions rely on intramolecular condensation of long-chain precursors, often requiring specific conditions like high dilution to favor the desired intramolecular reaction over intermolecular polymerization.
The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to yield an α-hydroxy ketone, known as an acyloin. chemistnotes.combspublications.net When applied intramolecularly to a diester, it becomes a powerful method for forming carbocyclic rings of various sizes, including macrocycles. bspublications.net The reaction is typically performed in an aprotic solvent like xylene or toluene. bspublications.net
For the synthesis of Cyclopentadecanone, 4-methyl-, the key precursor would be a diester of 4-methylpentadecanedioic acid. The acyloin condensation would form the 2-hydroxy-4-methylcyclopentadecanone, which can then be reduced to the target ketone. organicreactions.org The reduction of the acyloin intermediate is often achieved using a Clemmensen-type reduction (zinc and hydrochloric acid). organicreactions.orggoogle.com
A significant advantage of this method is its applicability to large ring synthesis, where other condensation reactions may fail. thieme-connect.de The process can often be performed in a single pot, from diester to final ketone, enhancing its efficiency. google.comgoogle.com
Table 1: Acyloin Condensation Approach
| Feature | Description |
|---|---|
| Precursor | Diester of 4-methylpentadecanedioic acid |
| Key Reagents | Metallic sodium (for cyclization); Zn/HCl (for reduction) |
| Intermediate | 2-Hydroxy-4-methylcyclopentadecanone (acyloin) |
| Advantages | Good yields for large rings; one-pot potential. google.comthieme-connect.de |
| Challenges | Requires strictly anhydrous conditions; handling of metallic sodium. |
The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.org The reaction mechanism involves the formation of an enolate which then attacks the second ester group, leading to cyclization. mychemblog.com While highly effective for forming stable 5- and 6-membered rings, its efficiency drops for larger ring sizes. wikipedia.orgpw.live However, the use of high-dilution techniques can make the formation of larger rings possible. mychemblog.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired macrocyclic ketone.
The Thorpe-Ziegler reaction is an analogous intramolecular cyclization of a dinitrile, catalyzed by a base, to form an α-cyano enamine, which upon hydrolysis and decarboxylation yields a cyclic ketone. drugfuture.comwikipedia.org This method is particularly noted for its utility in preparing macrocyclic ketones when conducted under high-dilution conditions to suppress intermolecular reactions. thieme-connect.dedrugfuture.com The synthesis of cyclopentadecanone has been achieved using this method, suggesting its feasibility for the 4-methyl derivative. thieme-connect.de
Table 2: Comparison of Dieckmann and Thorpe-Ziegler Cyclizations
| Reaction | Precursor | Product before Hydrolysis | Ring Size Suitability |
|---|---|---|---|
| Dieckmann | 4-methyl-1,15-pentadecanedioate | Cyclic β-keto ester | Best for 5-7 membered rings; requires high dilution for larger rings. wikipedia.org |
| Thorpe-Ziegler | 4-methyl-1,15-pentadecanedinitrile | Cyclic α-cyano enamine | Effective for large rings (7-33 members) under high dilution. thieme-connect.de |
Ring expansion reactions provide an alternative to direct cyclization by starting with a smaller, often more accessible, ring and inserting additional atoms.
The Eschenmoser fragmentation (also known as Eschenmoser–Tanabe fragmentation) is a key reaction for synthesizing macrocyclic alkynones from smaller cyclic α,β-epoxyketones. wikipedia.orgresearchgate.net The reaction involves treating an α,β-epoxyketone with a sulfonylhydrazine (like p-toluenesulfonylhydrazide), which triggers a fragmentation that cleaves a C-C bond within the original ring system, ultimately leading to a larger ring containing an alkyne. wikipedia.org The driving force is the formation of stable molecular nitrogen. wikipedia.org This method has been successfully applied to the synthesis of muscone (B1676871) (the 3-methyl isomer of the target) and exaltone (cyclopentadecanone), often starting from the readily available cyclododecanone (B146445). wikipedia.orgthieme-connect.de A plausible route to 4-methylcyclopentadecanone could involve a three-carbon ring expansion of a methylated cyclododecanone derivative. google.com
The Favorskii rearrangement is the reaction of an α-halo ketone with a base, which typically results in a ring contraction for cyclic substrates, forming a carboxylic acid derivative with a smaller ring. wikipedia.orgscribd.com While primarily a ring-contraction method, its principles of skeletal rearrangement are fundamental in cyclic chemistry. benthamdirect.com In specific contexts, variations of this rearrangement can be devised for ring expansion, although it is not the most common application for forming macrocycles like cyclopentadecanone.
Ring-Closing Cyclizations (e.g., Dieckmann, Thorpe-Ziegler)
Modern Catalytic Strategies for Cyclopentadecanone, 4-methyl- Synthesis
Modern organic synthesis has increasingly moved towards catalytic methods, which offer high efficiency, selectivity, and functional group tolerance under mild conditions.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of unsaturated rings of various sizes, including macrocycles. wikipedia.org The reaction employs well-defined metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular cyclization of a diene. organic-chemistry.org A major advantage is the formation of volatile ethylene (B1197577) as the only significant byproduct, making the reaction atom-economical. wikipedia.org
For the synthesis of 4-methylcyclopentadecanone, a suitable acyclic diene precursor with a methyl group at the appropriate position would be required. For example, a 4-methyl-1,16-heptadecadiene derivative could be cyclized via RCM to give 4-methylcyclopentadecene. Subsequent hydrogenation of the double bond would furnish the final saturated ketone. RCM is known for its exceptional tolerance to various functional groups, allowing for its application in complex molecular architectures. wikipedia.org This strategy has been successfully used in the synthesis of muscone analogues and other macrocyclic musks. researchgate.netillinois.edu
Table 3: RCM Approach
| Feature | Description |
|---|---|
| Precursor | Acyclic diene (e.g., a 4-methyl-1,16-heptadecadiene derivative) |
| Key Reagents | Ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst) |
| Intermediate | 4-Methylcyclopentadecene |
| Advantages | High functional group tolerance; mild reaction conditions; atom-economical. wikipedia.orgd-nb.info |
| Challenges | Catalyst cost and removal; control of E/Z selectivity in the cyclic alkene product. |
Organocatalytic and Biocatalytic Cyclizations
Organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering mild and selective methods for the construction of complex molecules. uni-koeln.de While specific examples detailing the organocatalytic cyclization for 4-methyl-cyclopentadecanone are not prevalent in the reviewed literature, the principles of organocatalysis suggest potential applications. For instance, intramolecular aldol (B89426) or Michael reactions catalyzed by chiral amines or phosphines could, in principle, be adapted for the synthesis of this macrocycle.
Biocatalytic approaches, however, show significant promise. Baeyer-Villiger monooxygenases (BVMOs) are particularly noteworthy for their ability to oxidize cyclic ketones to lactones with high chemo-, regio-, and enantioselectivity. nih.gov A specific BVMO, cyclopentadecanone monooxygenase (CPDMO) derived from Pseudomonas sp. strain HI-70, has demonstrated high efficiency in the oxidation of large-ring ketones. nih.gov This enzyme exhibits a high affinity for cyclopentadecanone and can also process methyl-substituted cyclic ketones. nih.gov Although direct synthesis of 4-methyl-cyclopentadecanone via biocatalytic cyclization is not explicitly detailed, the kinetic resolution of a racemic mixture of 2-methylcyclopentadecanone using CPDMO to produce the corresponding macrolactone has been demonstrated, showcasing the enzyme's potential in handling methylated macrocycles. nih.gov
Radical cyclizations, essential in the biosynthesis of many natural products, represent another avenue for biocatalytic synthesis. nih.gov Enzymes such as cytochrome P450 monooxygenases and repurposed flavin-dependent "ene"-reductases can facilitate complex radical cyclization reactions and could potentially be engineered for the synthesis of specific macrocycles like 4-methyl-cyclopentadecanone. nih.gov
Transition Metal-Catalyzed Macrocyclizations
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, providing efficient routes for the formation of C-C bonds in macrocyclization reactions. mdpi.comrsc.org Palladium- and ruthenium-based catalysts are among the most frequently used for these transformations. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, have been successfully employed to form large rings at relatively high concentrations. acs.org These reactions often involve the intramolecular coupling of a precursor containing, for example, an allylic acetate (B1210297) and a soft nucleophile.
Ring-closing metathesis (RCM), typically catalyzed by ruthenium complexes, is another powerful strategy for the synthesis of macrocycles, including those used in the fragrance industry. rsc.orgresearchgate.net This method involves the intramolecular reaction of a diene precursor to form a cyclic olefin, which can then be hydrogenated to the corresponding saturated macrocycle. While direct application to 4-methyl-cyclopentadecanone is not specified, the synthesis of other macrocyclic musks has been achieved using this approach. researchgate.net
Recent advances in transition metal catalysis include the use of rhodium catalysts for alkene-alkene ring-closing coupling and C-H bond activation strategies to form macrocycles. mdpi.com These methods offer novel disconnection points and can lead to the synthesis of a wide variety of macrocyclic structures.
| Catalyst Type | Reaction Type | Key Features |
| Palladium | Cross-coupling (e.g., Tsuji-Trost) | Efficient C-C bond formation, can be performed at higher concentrations. acs.org |
| Ruthenium | Ring-Closing Metathesis (RCM) | Forms cyclic olefins from diene precursors, widely used for macrocycle synthesis. rsc.orgresearchgate.net |
| Rhodium | Alkene-alkene coupling, C-H activation | Newer methods offering alternative synthetic routes. mdpi.com |
Stereoselective and Enantioselective Synthesis of Cyclopentadecanone, 4-methyl- and its Isomers
The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in the fragrance and pharmaceutical industries. For 4-methyl-cyclopentadecanone, which possesses a chiral center at the 4-position, enantioselective synthesis is crucial for obtaining the desired odor profile.
One established method for achieving enantioselectivity is through the asymmetric hydrogenation of a prochiral precursor, such as 3-methylcyclopentadecenone, using ruthenium complexes with chiral ligands like BINAP. This can produce (R)-3-methylcyclopentadecanone with very high enantiomeric excess.
Biocatalysis also offers excellent opportunities for stereoselective synthesis. Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. rsc.org For example, lipase-catalyzed resolution of (±)-3-methylcyclopentadecan-1-ol can provide access to the individual enantiomers, which can then be oxidized to the corresponding ketones. lookchem.com
Baeyer-Villiger monooxygenases, as mentioned earlier, can also be employed for enantioselective transformations. CPDMO, for instance, exhibits excellent enantioselectivity (E > 200) and S-selectivity in the oxidation of 2-methylcyclohexanone, highlighting its potential for creating chiral building blocks. nih.gov While the direct enantioselective synthesis of 4-methyl-cyclopentadecanone by a BVMO has not been reported, the kinetic resolution of 2-methylcyclopentadecanone demonstrates the feasibility of this approach. nih.gov
Sustainable and Green Chemistry Methodologies in Cyclopentadecanone, 4-methyl- Production
The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer solvents and reagents. researchgate.netnih.govitrcweb.orgvapourtec.com
Utilization of Renewable Feedstocks (e.g., Vegetable Oils)
A significant step towards sustainable synthesis is the use of renewable feedstocks. Vegetable oils, which are rich in fatty acids, are attractive starting materials for the synthesis of macrocyclic compounds. researchgate.net Malania oleifera Chum oil, in particular, is a valuable resource as it contains a high percentage of 15-tetracosenic acid, a suitable precursor for 15-membered macrocycles. researchgate.netnih.gov
Solvent-Free and Atom-Economical Processes
Reducing or eliminating the use of solvents is a key goal of green chemistry. nih.gov While many macrocyclization reactions are conducted in dilute solutions to favor intramolecular cyclization over intermolecular polymerization, research is ongoing into developing more concentrated or even solvent-free methods. acs.org Mechanochemistry, where reactions are induced by grinding, is one such solvent-free approach that has been applied to the synthesis of some macrocycles. acs.org
Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another important principle of green chemistry. vapourtec.com Reactions such as ring-closing metathesis and catalytic cyclizations are often more atom-economical than classical "named" reactions that may require stoichiometric reagents and generate significant waste.
Electrochemical methods also represent a sustainable approach, as they can replace hazardous chemical oxidants or reductants with electricity. nih.govacs.org For instance, the electrochemical desaturation of a cyclopentadecanone-derived silyl (B83357) enol ether has been demonstrated on a large scale, providing a greener route to a precursor for (R)-muscone. nih.govacs.org
| Green Chemistry Principle | Application in Cyclopentadecanone Synthesis |
| Use of Renewable Feedstocks | Synthesis from vegetable oils like Malania oleifera oil and olive oil. researchgate.netresearchgate.netnih.gov |
| Atom Economy | Employing catalytic reactions like RCM and cross-couplings. acs.orgresearchgate.net |
| Safer Solvents/Solvent-Free Conditions | Research into high-concentration cyclizations and mechanochemistry. acs.org |
| Energy Efficiency/Alternative Energy Sources | Use of electrochemical methods to drive reactions. nih.govacs.org |
Chemical Transformations and Reactivity of Cyclopentadecanone, 4 Methyl
Oxidative and Reductive Pathways of the Carbonyl Group
The carbonyl group of Cyclopentadecanone (B167302), 4-methyl- is a key center for oxidative and reductive reactions.
Reductive Pathways: The carbonyl group can be reduced to a secondary alcohol, 4-methylcyclopentadecanol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, for instance with a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂), is an effective method for this reduction. Another approach involves the use of metal hydrides, such as zinc powder in the presence of an acid like hydrochloric acid. google.com
Oxidative Pathways: Oxidation of Cyclopentadecanone, 4-methyl- can lead to the formation of a lactone through a Baeyer-Villiger oxidation. nih.gov In this reaction, an oxygen atom is inserted adjacent to the carbonyl group. For instance, a Baeyer-Villiger monooxygenase from Pseudomonas sp. has been shown to catalyze the oxidation of 2-methylcyclopentadecanone to 15-hexadecanolide, suggesting a similar transformation is possible for the 4-methyl isomer. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes for the oxidation of related methyl-branched fatty acids also present a potential route.
Nucleophilic and Electrophilic Reactivity at the Carbonyl Center and Alpha-Carbons
The reactivity of Cyclopentadecanone, 4-methyl- is characterized by both nucleophilic and electrophilic interactions at its carbonyl center and adjacent alpha-carbons.
Nucleophilic Addition at the Carbonyl Center: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.
Reactivity at the Alpha-Carbons: The protons on the carbons alpha to the carbonyl group (C3 and C5) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate anion. masterorganicchemistry.comlibretexts.org This acidity allows for deprotonation by a suitable base, rendering the alpha-carbons nucleophilic. These nucleophilic alpha-carbons can then react with various electrophiles. msu.edu
Enolate Chemistry and Alpha-Substitution Reactions of Cyclopentadecanone, 4-methyl-
The presence of acidic alpha-protons makes Cyclopentadecanone, 4-methyl- a substrate for enolate formation and subsequent alpha-substitution reactions. msu.edu
Enolate Formation: Treatment with a base removes a proton from one of the alpha-carbons (C3 or C5) to form an enolate ion. masterorganicchemistry.comcatalysis.blog The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic). bham.ac.uk For an unsymmetrical ketone like 4-methylcyclopentadecanone, deprotonation can occur at either the C3 or C5 position, leading to two different enolates. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate by removing the more accessible proton, while weaker bases at higher temperatures can lead to the more stable, thermodynamic enolate. bham.ac.ukpitt.edu
Alpha-Substitution Reactions: Once formed, the nucleophilic enolate can react with various electrophiles in alpha-substitution reactions. msu.edulibretexts.org
Alkylation: Reaction with an alkyl halide (R-X) introduces an alkyl group at the alpha-position. This is an SN2 reaction, and thus works best with primary or allylic/benzylic halides. mnstate.edumasterorganicchemistry.com
Halogenation: In the presence of a base and a halogen (e.g., Br₂, Cl₂), halogenation occurs at the alpha-position. Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. pitt.edumnstate.edu Under acidic conditions, via an enol intermediate, mono-halogenation is typically favored. msu.edupitt.edu
A summary of reagents for enolate formation and subsequent alpha-substitution is presented in the table below.
| Reaction | Reagents | Product Type |
| Enolate Formation | Strong bases (e.g., LDA, NaH) or weaker bases (e.g., NaOEt, NaOH) | Enolate anion |
| Alpha-Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | α-Alkyl ketone |
| Alpha-Halogenation (Basic) | Base (e.g., NaOH), Halogen (e.g., Br₂) | α-Halo ketone (can be polyhalogenated) |
| Alpha-Halogenation (Acidic) | Acid (e.g., H+), Halogen (e.g., Br₂) | α-Halo ketone (typically monohalogenated) |
Ring Expansion and Contraction Reactions of the Macrocyclic System
The 15-membered ring of Cyclopentadecanone, 4-methyl- can potentially undergo ring expansion or contraction reactions, common transformations for cyclic ketones. wikipedia.orgetsu.edu
Ring Expansion: Ring expansion reactions increase the number of atoms in the ring. wikipedia.org For cyclic ketones, methods like the Tiffeneau–Demjanov rearrangement could potentially be applied. wikipedia.org This reaction involves the formation of a cyanohydrin, followed by reduction to an amino alcohol and then diazotization, which leads to a carbocation rearrangement and ring expansion.
Ring Contraction: Ring contraction reactions decrease the ring size. wikipedia.org The Favorskii rearrangement is a well-known method for the ring contraction of α-halo ketones upon treatment with a base. etsu.edu For example, this has been used to convert cyclohexadecanone (B1615262) (a 16-membered ring) into cyclopentadecanone (a 15-membered ring), indicating its potential applicability to derivatives like 4-methylcyclopentadecanone. researchgate.net Another method is the Wolff rearrangement of an α-diazoketone, which proceeds through a ketene (B1206846) intermediate to yield a contracted ring system. wikipedia.org
Functionalization of the Methyl Group and Other Alkyl Substituents
While the primary reactive sites are the carbonyl group and the alpha-carbons, the methyl group at the 4-position can also potentially be functionalized, although this is generally less facile.
Reactions involving the functionalization of unactivated alkyl groups often require more forcing conditions, such as free-radical reactions. libretexts.org For instance, free-radical halogenation could potentially introduce a halogen onto the methyl group, which could then be subjected to further transformations. However, the presence of the more reactive alpha-positions would likely lead to competing reactions.
Photochemical and Thermochemical Reactions of Cyclopentadecanone, 4-methyl-
The photochemical and thermochemical reactivity of ketones is well-documented.
Photochemical Reactions: Upon absorption of UV light, ketones can undergo a variety of reactions. The Norrish Type I reaction involves the homolytic cleavage of one of the alpha-carbon-carbonyl bonds, forming two radical intermediates. The Norrish Type II reaction, which requires a gamma-hydrogen, involves intramolecular hydrogen abstraction to form a biradical, which can then cleave or cyclize. Given the structure of 4-methylcyclopentadecanone, both pathways could be possible depending on the specific conformation and reaction conditions.
Thermochemical Reactions: At elevated temperatures, decomposition or rearrangement reactions can occur. The specific products would depend on the temperature, pressure, and presence of any catalysts. For macrocyclic compounds, transannular reactions, where a group on one part of the ring interacts with another part, can also be induced by heat. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization of Cyclopentadecanone, 4 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.
One-dimensional (1D) NMR spectra provide fundamental information about the types of protons and carbons present in a molecule and their immediate electronic surroundings. The position of a signal in an NMR spectrum, known as the chemical shift (δ) and measured in parts per million (ppm), is indicative of the shielding or deshielding of a nucleus by surrounding electrons. oregonstate.edu
In the ¹H NMR spectrum of Cyclopentadecanone (B167302), 4-methyl-, the protons on the carbon atoms of the large ring typically appear in the upfield region, generally between 1.0 and 2.5 ppm. chemistrysteps.com The protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded and thus appear at a slightly higher chemical shift compared to the other methylene (B1212753) protons in the ring. The methyl group protons would present as a distinct signal, with its chemical shift influenced by its position on the ring.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and appears significantly downfield, with a characteristic chemical shift around 213 ppm. rsc.org The carbon atom to which the methyl group is attached, as well as the other methylene carbons of the cyclopentadecane (B1582441) ring, will have distinct signals in the aliphatic region of the spectrum. oregonstate.edu The specific chemical shifts are influenced by factors such as substitution and conformation. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentadecanone, 4-methyl-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | - | ~213 |
| Methyl Protons (-CH₃) | ~0.9 - 1.3 | ~15 - 25 |
| Ring Methylene Protons (-CH₂-) | ~1.2 - 2.5 | ~20 - 40 |
| Protons α to Carbonyl | ~2.2 - 2.5 | ~35 - 45 |
| Methine Proton (-CH-) | ~1.5 - 2.0 | ~30 - 40 |
Note: These are approximate values and can vary based on the solvent and specific conformation of the molecule.
Two-dimensional (2D) NMR experiments provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei. epfl.ch
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum of Cyclopentadecanone, 4-methyl- would reveal the connectivity of the protons along the cyclopentadecane ring, helping to trace the carbon skeleton. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon) which have no attached protons, and for confirming the placement of the methyl group on the ring by showing a correlation between the methyl protons and the carbons of the ring. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are bonded. csbsju.edulibretexts.org This is a powerful tool for determining the stereochemistry and preferred conformation of the molecule. acdlabs.comyoutube.com For Cyclopentadecanone, 4-methyl-, NOESY can reveal the spatial relationship between the methyl group and protons on the macrocyclic ring, providing insights into its three-dimensional structure.
1D NMR (1H, 13C) Chemical Shift Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.
For Cyclopentadecanone, 4-methyl-, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which is expected to appear around 1710 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹.
Table 2: Characteristic Infrared (IR) Absorption Bands for Cyclopentadecanone, 4-methyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (ketone) | ~1710 | Strong |
| C-H Bend (alkane) | 1350 - 1470 | Variable |
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's molecular formula. measurlabs.comresearchgate.net For Cyclopentadecanone, 4-methyl- (C₁₆H₃₀O), HRMS can confirm this exact elemental composition. slideshare.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of Cyclopentadecanone, 4-methyl- (m/z ≈ 238.23) would be selected and then fragmented. Analysis of the resulting fragment ions provides valuable information about the molecule's structure. The fragmentation pattern can reveal the loss of small neutral molecules or characteristic alkyl chains, helping to piece together the connectivity of the macrocyclic ring and the position of the methyl group.
Table 3: High-Resolution Mass Spectrometry Data for Cyclopentadecanone, 4-methyl-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀O |
| Exact Mass | 238.2297 |
| Molecular Weight | 238.41 |
| Molecular Ion (M⁺) m/z | ~238.23 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. azolifesciences.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. tulane.edu The diffraction data can be used to generate a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Since Cyclopentadecanone, 4-methyl- contains a chiral center at the 4-position, it can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample. taylorfrancis.comcas.cz
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comscispace.com An enantiomerically pure sample of Cyclopentadecanone, 4-methyl- will exhibit a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum, particularly the one associated with the n→π* transition of the carbonyl chromophore, can be used to determine the absolute configuration (R or S) by applying empirical rules or by comparing the experimental spectrum with spectra predicted by quantum chemical calculations. hebmu.edu.cnresearchgate.netnih.gov Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that can be used for this purpose. biotools.us
Computational and Theoretical Studies on Cyclopentadecanone, 4 Methyl
Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of Cyclopentadecanone (B167302), 4-methyl-. ias.ac.inwavefun.com These calculations can predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy. By mapping the potential energy surface, researchers can identify the most stable conformations of the flexible fifteen-membered ring and the rotational barriers between them.
The electronic structure of Cyclopentadecanone, 4-methyl- can also be thoroughly investigated. Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ias.ac.in The MEP, for instance, is crucial for understanding intermolecular interactions, as it highlights the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule. The carbonyl group, with its partial negative charge on the oxygen atom, is a prominent feature in the MEP and a key site for hydrogen bonding. pnas.org
Conformational preferences are a critical aspect of macrocyclic chemistry. For Cyclopentadecanone, 4-methyl-, quantum chemical calculations can determine the relative energies of different conformers, revealing which shapes the molecule is most likely to adopt. This information is vital for understanding its reactivity and how it interacts with other molecules, such as olfactory receptors. pnas.org
Table 1: Calculated Spectroscopic Data for Cyclopentadecanone, 4-methyl-
| Parameter | Calculated Value | Method |
| Ketone C=O Stretch | ~1710 cm⁻¹ | IR Spectroscopy |
| Methyl C-H Vibrations | ~2928 cm⁻¹ | IR Spectroscopy |
| Methyl Protons (¹H NMR) | ~1.289 ppm (singlet) | NMR Spectroscopy |
| Carbonyl Carbon (¹³C NMR) | ~212.99 ppm | NMR Spectroscopy |
| Molecular Ion Peak (m/z) | ~224.4 | GC-MS |
Note: These values are approximate and can be influenced by the specific computational methods and basis sets used.
Molecular Dynamics Simulations for Conformational Flux and Stability of the Macrocyclic Ring
While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how Cyclopentadecanone, 4-methyl- behaves over time. mdpi.comnih.gov By simulating the movements of all atoms in the molecule and its surrounding environment (like a solvent), MD can reveal the conformational flux, or the continuous interconversion between different shapes of the macrocyclic ring. mdpi.comrsc.org
These simulations are crucial for understanding the stability of the fifteen-membered ring. They can show how the ring flexes and bends at different temperatures and in different solvents. This information is particularly relevant for its applications in fragrance chemistry, as the shape of the molecule is a key determinant of its scent. The introduction of a methyl group at the 4-position can influence the conformational landscape and stability compared to the parent cyclopentadecanone. pnas.org
MD simulations can also be used to study the interactions between Cyclopentadecanone, 4-methyl- and other molecules, such as water or biological macromolecules. nih.gov This can provide insights into its solubility and how it might bind to receptors in the body. pnas.orgnih.gov
Theoretical Studies of Reaction Mechanisms and Transition States Involving Cyclopentadecanone, 4-methyl-
Theoretical chemistry plays a significant role in understanding the chemical reactions involving Cyclopentadecanone, 4-methyl-. Computational methods can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that are difficult to observe experimentally. wavefun.com
For example, theoretical studies can elucidate the mechanism of its synthesis, such as the radical addition of acetone (B3395972) to an alkene followed by ring-closure. By calculating the energies of the intermediates and transition states, chemists can understand why certain reaction conditions favor the formation of the 4-methyl isomer over other isomers.
Furthermore, theoretical studies can predict the outcomes of reactions that have not yet been performed in the lab. This predictive power can save significant time and resources in the development of new synthetic routes or in exploring the potential chemical transformations of Cyclopentadecanone, 4-methyl-.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are highly effective in predicting the spectroscopic properties of molecules like Cyclopentadecanone, 4-methyl-. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound.
For instance, the vibrational frequencies calculated from quantum mechanics can be correlated with the peaks observed in an experimental IR spectrum. scispace.comnih.gov Similarly, calculated NMR chemical shifts can be compared to the signals in an experimental ¹H or ¹³C NMR spectrum. nih.gov This correlation is a powerful tool for structural elucidation and for ensuring the purity of a sample. In cases where experimental data is ambiguous, theoretical predictions can provide valuable guidance.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. longdom.orgresearchgate.net In the context of Cyclopentadecanone, 4-methyl-, QSAR models can be developed to predict properties like its odor intensity or its anti-inflammatory activity based on its molecular descriptors. researchgate.netmdpi.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov These can be calculated from the molecular structure using computational software. By analyzing a set of related molecules with known activities, a QSAR model can be built using statistical methods like multiple linear regression. researchgate.netnih.gov
These models can then be used to predict the activity of new, unsynthesized molecules. researchgate.net For example, a QSAR study on a series of macrocyclic ketones could help in designing new derivatives of Cyclopentadecanone, 4-methyl- with enhanced musk-like fragrances. pnas.org The robustness and predictive power of a QSAR model are typically assessed through various validation techniques. nih.govresearchgate.net
Environmental Chemistry and Biodegradation of Cyclopentadecanone, 4 Methyl
Abiotic Degradation Pathways in Environmental Compartments (Air, Water, Soil)
Abiotic degradation involves non-biological processes that break down chemical compounds. For Cyclopentadecanone (B167302), 4-methyl-, these pathways are crucial for its transformation in the air, water, and soil.
Photolysis: This process involves the breakdown of molecules by light. Macrocyclic ketones can undergo photochemical reactions, such as Norrish Type I and Type II reactions, when exposed to ultraviolet radiation. ias.ac.in The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and an adjacent carbon, forming a biradical, while the Type II reaction involves intramolecular hydrogen abstraction. ias.ac.inescholarship.org However, the efficiency of these reactions in the natural environment is influenced by various factors, including the presence of sensitizers and the medium (water, soil, or air). For many synthetic musks, photodegradation is considered a relevant removal pathway, with short half-lives on the order of hours, which limits their potential for long-range atmospheric transport. rsc.org
Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. Ketones, including large cyclic structures like Cyclopentadecanone, 4-methyl-, are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). acs.orgacs.org Significant hydrolysis would require extreme pH conditions not commonly found in natural water bodies. nih.gov Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.
Oxidation by Hydroxyl Radicals (•OH): In the atmosphere, the primary degradation pathway for organic compounds is oxidation by hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". acs.org These highly reactive species attack C-H bonds. For cyclic ketones, studies have shown that •OH radicals can abstract hydrogen atoms from the ring structure. acs.orggoogle.com The reaction rate is significant, making atmospheric oxidation an important fate process. While specific rate constants for 4-methylcyclopentadecanone are not available, it is expected to react readily with •OH radicals, leading to its removal from the troposphere. The initial products would likely be various hydroxylated or ring-opened species.
Oxidation by Ozone (O₃): Ozonation is a powerful oxidation process used in water treatment, but its role in natural waters is more limited. Ketones are generally less reactive towards ozone than compounds with electron-rich functional groups like alkenes or phenols. grantome.com Therefore, oxidation by ozone is likely a minor abiotic degradation pathway for Cyclopentadecanone, 4-methyl- in the environment compared to oxidation by hydroxyl radicals.
Photolysis and Hydrolysis Mechanisms
Biotic Degradation Mechanisms and Microbial Metabolism in Environmental Matrices
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a key process in the environmental fate of many synthetic chemicals.
The biodegradation of ketones often begins with an oxidation step catalyzed by monooxygenase enzymes. A well-known mechanism is the Baeyer-Villiger oxidation, where a Baeyer-Villiger monooxygenase (BVMO) inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). nih.govconicet.gov.ar This enzymatic reaction is a common strategy used by microbes to degrade cyclic ketones. conicet.gov.ar
Following the initial oxidation to a lactone, the resulting ester bond can be cleaved by hydrolase enzymes (esterases), opening the ring structure. zoores.ac.cn The resulting linear hydroxy-carboxylic acid can then be further metabolized through pathways such as β-oxidation, similar to the degradation of fatty acids, ultimately breaking the molecule down into smaller units that can enter central metabolic pathways (e.g., the TCA cycle) to be used for energy and cell growth. industrialchemicals.gov.au Studies on musk compounds have identified that microbial communities, particularly those dominated by bacteria like Corynebacterium, are involved in musk metabolism.
Specific microbial metabolites of Cyclopentadecanone, 4-methyl- have not been documented in the literature. However, based on the established enzymatic pathways for cyclic ketones, a predicted degradation sequence can be proposed.
Table 1: Predicted Microbial Metabolites of Cyclopentadecanone, 4-methyl-
| Step | Precursor | Predicted Metabolite | Enzyme Class Involved |
|---|---|---|---|
| 1 | Cyclopentadecanone, 4-methyl- | 4-Methyl-oxacyclohexadecan-2-one (a lactone) | Baeyer-Villiger Monooxygenase |
| 2 | 4-Methyl-oxacyclohexadecan-2-one | 15-Hydroxy-4-methylpentadecanoic acid | Esterase / Lactonase |
| 3 | 15-Hydroxy-4-methylpentadecanoic acid | Various shorter-chain fatty acids | β-oxidation enzymes |
This pathway involves initial ring-opening to form a long-chain carboxylic acid, which is then shortened. This is consistent with the predicted degradation of other macrocyclic musks, which are expected to degrade via lactone formation, ester hydrolysis, and subsequent metabolism through fatty acid pathways. industrialchemicals.gov.au
Enzymatic Pathways Involved in Biodegradation of Macrocyclic Ketones
Environmental Fate Modeling and Persistence Assessment
Environmental fate models use a compound's physical and chemical properties to predict its distribution and persistence in the environment. While specific experimental data for 4-methylcyclopentadecanone are scarce, assessments of the broader class of macrocyclic musks provide valuable insights.
Macrocyclic musks are generally characterized as not persistent in the environment. industrialchemicals.gov.au Studies based on standard biodegradability tests have shown that compounds like muscone (B1676871) and exaltone are expected to biodegrade. industrialchemicals.gov.au They are slightly soluble in water and can be moderately to highly volatile from water and moist soil. industrialchemicals.gov.aursc.org
Models predict that when released into water, these compounds will primarily remain in the water compartment or partition to sediment, with the degree of partitioning depending on their lipophilicity (log Kow). industrialchemicals.gov.au
Table 2: Environmental Hazard Characteristics for Selected Macrocyclic Musks
| Compound Name | Persistence | Bioaccumulation | Aquatic Toxicity |
|---|---|---|---|
| Muscone (3-methylcyclopentadecanone) | Not Persistent | Bioaccumulative (B) | Toxic (T) |
| Exaltone (Cyclopentadecanone) | Not Persistent | Bioaccumulative (B) | Toxic (T) |
| Cyclopentadecanone, 4-methyl- | Not Expected to be Persistent | Expected to be Bioaccumulative | Expected to be Toxic |
Data for Cyclopentadecanone, 4-methyl- is inferred from structurally similar compounds. Source: Australian Department of Health, 2022. industrialchemicals.gov.au
Table of Mentioned Compounds
| Compound Name |
|---|
| Cyclopentadecanone, 4-methyl- |
| Muscone (3-methylcyclopentadecanone) |
| Exaltone (Cyclopentadecanone) |
| 4-Methyl-oxacyclohexadecan-2-one |
| 15-Hydroxy-4-methylpentadecanoic acid |
| Carbon Dioxide |
| Water |
Bioaccumulation Potential in Non-Human Organisms and Environmental Transport of Cyclopentadecanone, 4-methyl-
Detailed research specifically investigating the bioaccumulation and environmental transport of Cyclopentadecanone, 4-methyl- is limited in publicly available scientific literature. However, an assessment of its potential environmental fate can be inferred from its chemical structure and data on related macrocyclic musk compounds.
Macrocyclic ketones, the chemical class to which Cyclopentadecanone, 4-methyl- belongs, are utilized as fragrance ingredients in a wide array of personal care and household products. slideplayer.com Their use can lead to their release into the environment, primarily through wastewater treatment plant effluents and the application of biosolids to land. slideplayer.com
Bioaccumulation Potential
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kₒw). A high log Kₒw value suggests a greater tendency for a chemical to partition into fatty tissues of organisms. While specific experimental data for Cyclopentadecanone, 4-methyl- is scarce, macrocyclic musks as a group have log Kₒw values that suggest a potential for bioaccumulation. slideplayer.com For instance, some macrocyclic musks have been categorized as bioaccumulative based on calculated bioconcentration factors (BCF). slideplayer.com
It is important to note that bioaccumulation potential is not solely dependent on lipophilicity. The rate of metabolism and elimination of the compound by an organism also plays a crucial role. Some studies on macrocyclic musks suggest they are biodegradable, which could mitigate their bioaccumulation potential. unthsc.edu
Environmental Transport
The movement of Cyclopentadecanone, 4-methyl- through different environmental compartments (air, water, soil, and sediment) is governed by its physical and chemical properties, such as volatility, water solubility, and sorption characteristics.
Due to their use in consumer products, macrocyclic musks are expected to be released into wastewater. slideplayer.com In wastewater treatment plants, these compounds can be partially removed through sorption to sludge and biodegradation. researchgate.net The portion that is not removed can be discharged into surface waters.
Once in the aquatic environment, the fate of Cyclopentadecanone, 4-methyl- is influenced by its tendency to partition between water, sediment, and biota. Chemicals with higher log Kₒw values tend to adsorb to suspended solids and accumulate in sediments. slideplayer.com A fugacity model for macrocyclic musks predicts that upon release to water, a significant portion will remain in the water column, while a smaller fraction will partition to sediment. slideplayer.com
The following table summarizes the key considerations for the environmental fate of Cyclopentadecanone, 4-methyl-, based on general knowledge of macrocyclic musks.
| Environmental Aspect | Inferred Potential for Cyclopentadecanone, 4-methyl- | Basis of Inference |
| Bioaccumulation | Potential to bioaccumulate in aquatic organisms. | Based on the lipophilic nature (high log Kₒw) of the macrocyclic musk class. slideplayer.com |
| Environmental Transport: Water | Expected to be present in surface waters due to release from wastewater treatment plants. slideplayer.com | Common release pathway for fragrance ingredients used in consumer products. slideplayer.com |
| Environmental Transport: Sediment | Likely to partition to sediment from the water column. slideplayer.com | General behavior of lipophilic organic compounds in aquatic systems. slideplayer.com |
| Environmental Transport: Soil | Potential for introduction to soil via biosolids application. slideplayer.com | Common disposal and reuse practice for sewage sludge. slideplayer.com |
It is critical to emphasize that these are estimations based on the behavior of similar compounds. Specific experimental studies on Cyclopentadecanone, 4-methyl- are necessary to definitively determine its bioaccumulation potential and environmental transport characteristics.
Advanced Analytical Methodologies for Detection and Quantification of Cyclopentadecanone, 4 Methyl
Chromatographic Techniques for Separation, Purity Assessment, and Trace Analysis
Chromatography, particularly coupled with mass spectrometry, is the cornerstone for the analysis of synthetic musks due to the need for high sensitivity and selectivity. tandfonline.com Both gas and liquid chromatography are employed for the analysis of Cyclopentadecanone (B167302), 4-methyl-, and related macrocyclic musks.
Gas Chromatography (GC) with Selective Detectors (e.g., FID, MS)
Gas chromatography is the preferred technique for analyzing thermally stable and lipophilic compounds like synthetic musk fragrances. researchgate.net It is widely used for purity assessment during synthesis and for quantifying trace amounts in various matrices. google.comnih.gov
Detectors:
Mass Spectrometry (MS): GC coupled with MS (GC-MS) is the most common configuration for the determination of synthetic musks. tandfonline.com It provides both separation and structural information, allowing for confident identification and quantification. The mass spectrum of 4-methylcyclopentadecanone shows a characteristic molecular ion peak (m/z) of 224.4. GC-MS is also crucial for confirming the structural integrity of the synthesized compound. Tandem mass spectrometry (MS/MS) offers even greater sensitivity and selectivity, which is beneficial for analyzing complex environmental samples. tandfonline.comnih.gov
Flame Ionization Detector (FID): FID is also used, particularly in chiral-phase GC analyses to separate enantiomers of methyl-substituted cyclic ketones. nih.gov
Columns and Conditions: The choice of capillary column is critical for achieving good separation. Nonpolar columns are often used for the analysis of semivolatile organic compounds, including musks. diva-portal.orgacs.org Chiral-phase columns are necessary for enantioselective analysis. nih.gov
Table 1: Examples of GC Columns and Conditions for Musk Analysis
| Technique | Column | Conditions | Application | Reference |
|---|---|---|---|---|
| GC-MS | DB-1 (30.0 m × 0.25 mm × 0.25 µm) | Initial Temp: 150°C; Carrier Gas: Helium (1.5 mL/min) | Compound Identification | nih.gov |
| Chiral-phase GC-FID | β-Dex 225 (0.25-mm by 30-m; 0.25-µm film) | Injector: 225°C; Detector: 300°C; Carrier Gas: Helium | Enantiomeric separation of methyl-substituted lactones | nih.gov |
| GC-MS | DB-23 (30 m × 0.25 mm i.d., 0.25 µm film) | Oven Program: 70°C, ramp to 220°C | Analysis of Fatty Acid Methyl Esters (FAMEs) | oup.com |
High-Performance Liquid Chromatography (HPLC) Methods
While GC-MS is more prevalent, High-Performance Liquid Chromatography (HPLC) is also a viable technique for analyzing complex mixtures containing macrocyclic musks. nih.gov HPLC is particularly advantageous for separating polar and non-polar organic compounds without the need for derivatization. nih.gov
In one study, HPLC coupled with mass spectrometry (HPLC-MS) was used to analyze Radix Bupleuri extracts, successfully identifying 4-methyl-cyclopentadecanone among numerous other volatile compounds. nih.gov Another analysis utilized a reversed-phase column with a methanol-phosphate buffer mobile phase to separate related compounds. nih.gov
Table 2: Example HPLC System for Analysis of Related Compounds
| Component | Specification | Reference |
|---|---|---|
| System | Waters Millenium32 Liquid Chromatography System | nih.gov |
| Column | Reversed-phase (CSC-Inertsil, 150A/ODS2, 5 μm, 25 cm by 0.46 cm) | nih.gov |
| Mobile Phase | 25% methanol (B129727) in sodium phosphate (B84403) buffer (10 mM, pH 6.0) | nih.gov |
| Flow Rate | 1.0 ml/min (isocratic) | nih.gov |
| Detector | Photodiode Array (PDA) Detector | nih.gov |
Sample Preparation and Extraction Strategies from Complex Chemical and Environmental Matrices
Effective sample preparation is crucial to isolate Cyclopentadecanone, 4-methyl- and other synthetic musks from interfering substances in complex matrices like wastewater, sludge, and biological tissues. researchgate.netmdpi.com Several extraction and clean-up techniques are commonly employed.
Liquid-Liquid Extraction (LLE): This traditional method is used for water samples, often employing solvents like dichloromethane/n-hexane to extract the analytes. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique that uses less organic solvent compared to LLE. mdpi.com For musk compounds, various sorbents are used, including Florisil, Aminopropyl, Alumina-N, and C18, to separate them from co-extracted substances. mdpi.comnih.gov Florisil SPE has been shown to be particularly effective for separating nitro and polycyclic musks in fish samples. mdpi.com
Microextraction by Packed Sorbent (MEPS): This miniaturized version of SPE is used for the automated determination of macrocyclic musks in wastewater. nih.govresearchgate.net A C18 sorbent is often used, with subsequent desorption using a small volume of a solvent like ethyl acetate (B1210297) before GC-MS analysis. nih.govresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a powerful, automated technique for extracting macrocyclic musks directly from sewage sludge, avoiding the need for extensive clean-up procedures. nih.gov A PDMS/DVB fiber is typically exposed to the headspace of the heated sludge sample to adsorb the volatile analytes. nih.gov
QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method combines extraction (with acetonitrile) and clean-up (using sorbents like MgSO4, PSA, and C18) and has been successfully applied to the analysis of synthetic musks in beach sand. up.pt
Validation of Analytical Methods for Accuracy, Precision, and Sensitivity
The validation of these analytical methods is essential to ensure reliable and accurate quantification. Key validation parameters include linearity, detection limits, precision, and recovery.
Linearity: Calibration curves for synthetic musks typically show good linearity over several orders of magnitude, with correlation coefficients (R²) often exceeding 0.99. nih.govmdpi.com
Sensitivity (Detection and Quantification Limits): The sensitivity of the method depends heavily on the technique and instrumentation used. For example, tandem MS (GC-MS/MS) can achieve method detection limits (MDLs) that are, on average, ten times lower than single quadrupole MS (GC-SQ/MS). mdpi.com
Table 3: Performance Characteristics of Analytical Methods for Macrocyclic Musks
| Method | Matrix | Detection Limit (LOD/MDL) | Quantification Limit (LOQ/MQL) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| MEPS-LVI-GC-MS | Wastewater | 5 - 10 ng/L | - | <9% (inter-day) | nih.gov |
| HS-SPME-GC-MS | Sewage Sludge | 10 - 25 pg/g (d.w.) | - | 6 - 15% (inter-day) | nih.gov |
| QuEChERS-GC-MS | Beach Sand | 0.000785 - 0.0375 ng/g | Calculated from S/N ratio | 1.9 - 16.6% | up.pt |
| GC-QqQ-MS/MS | Fish | 1.03 - 4.61 ng/g (MDL) | 3.10 - 18.1 ng/g (MQL) | - | mdpi.com |
Precision and Accuracy: Precision is typically evaluated through intra-day and inter-day repeatability, with relative standard deviations (RSDs) generally below 15-20%. nih.govup.pt Accuracy is often assessed through recovery experiments, with acceptable recovery rates for musks using methods like QuEChERS ranging from approximately 50% to 127%. up.pt
Development of Novel Sensor Technologies for Targeted Detection
Research into novel sensor technologies aims to provide rapid, sensitive, and selective screening methods for emerging pollutants like synthetic musks.
Fluorescence Sensors: Quantum dots (QDs) are being investigated as potential fluorescence sensors for various pollutants. wrc.org.za These semiconductor nanocrystals have unique optical properties, such as high quantum yields and photostability, that make them ideal for sensing applications. Their surfaces can be functionalized to create selective probes for specific target analytes, offering the potential for ultra-low detection limits. wrc.org.za
Olfactory Receptor-Based Biosensors: Studies have identified specific olfactory receptors (ORs) in mammals that are responsible for detecting musk odors. nih.govresearchgate.net For example, the human receptor OR5AN1 responds to macrocyclic musks. u-tokyo.ac.jp This understanding of the structure-activity relationship and ligand selectivity of these receptors could pave the way for the development of highly specific biosensors for musk compounds, including Cyclopentadecanone, 4-methyl-. researchgate.netu-tokyo.ac.jp
Chemical Derivatives, Analogues, and Structure Reactivity Relationships in Cyclopentadecanone, 4 Methyl Research
Synthesis of Substituted Cyclopentadecanones and Related Macrocyclic Ketones
The synthesis of macrocyclic ketones, particularly those with specific alkyl substitutions like 4-methyl-cyclopentadecanone, has been a significant objective in organic chemistry. Various strategies have been developed to construct these large ring systems, which are often challenging to form due to entropic factors.
Key synthetic approaches include:
Intramolecular Cyclization: This is a foundational strategy for forming macrocycles. Methods like the Ziegler cyclization of dinitriles and the acyloin condensation of diesters are classical examples used to form large rings. thieme-connect.de A more modern approach involves the intramolecular condensation of diesters from long-chain dicarboxylic acids using reagents like titanium tetrachloride to form an α-alkoxycarbonylated macrocyclic ketone, which is then hydrolyzed and decarboxylated. google.com The synthesis of cyclopentadecanone (B167302) from renewable resources, such as Malania oleifera Chum oil, has been achieved through a three-step process of ozonization, oxidation, and esterification, with the final cyclization step being influenced by the nature of the ester group. nih.govnih.gov
Ring-Expansion Reactions: These methods build upon smaller, more readily available cyclic ketones. A notable example is the two-carbon ring expansion via thermo-isomerization of 1-vinylcycloalkanols at high temperatures, which can be repeated to progressively enlarge the ring. thieme-connect.comresearchgate.netchimia.ch This technique allows for the locospecific introduction of alkyl substituents, making it a versatile route to compounds like (±)-muscone and its analogues. thieme-connect.comresearchgate.net
Metathesis Reactions: Ring-closing metathesis (RCM) has become a powerful tool for macrocycle synthesis. Strategies combining RCM with other reactions, such as Tebbe olefination, have been used to prepare 16- and 19-membered macrocycles from smaller cyclic ketones like cyclopentadecanone. researchgate.net
Radical Reactions: Synthetic routes involving radical chemistry have also been explored. For instance, 4-methyl-cyclopentadecanone can be synthesized through the radical addition of acetone (B3395972) to alkenes, followed by ring-closure reactions that capitalize on the thermodynamic stability of the fifteen-membered ring.
Table 1: Selected Synthetic Strategies for Substituted Cyclopentadecanones and Related Macrocycles
| Synthetic Strategy | Key Reaction(s) | Starting Materials | Notes |
|---|---|---|---|
| Intramolecular Condensation | Acyloin condensation; Ziegler cyclization | Long-chain diesters or dinitriles | Classical methods for macrocycle formation. thieme-connect.de |
| Dieckmann Condensation | Intramolecular condensation of diesters | Diesters of long-chain dicarboxylic acids | Yields α-alkoxycarbonylated ketone, requires subsequent decarboxylation. google.com |
| Ring-Expansion | Thermo-isomerization of 1-vinylcycloalkanols | Cyclic ketones | A repeatable two-carbon ring enlargement protocol. thieme-connect.comresearchgate.net |
| Ring-Closing Metathesis (RCM) | Olefin metathesis | Acyclic dienes | Powerful and versatile method for forming C-C bonds in macrocycles. researchgate.netresearchgate.net |
| Radical Cyclization | Radical addition and ring-closure | Alkenes, acetone | Efficient for specific targets like 4-methyl-cyclopentadecanone. |
| Biomass Conversion | Ozonolysis, oxidation, esterification, cyclization | Vegetable oils (e.g., Malania oleifera) | Sustainable route utilizing renewable feedstocks. nih.govnih.govresearchgate.net |
Functional Group Transformations and Derivatizations of Cyclopentadecanone, 4-methyl-
The chemical reactivity of 4-methyl-cyclopentadecanone is dominated by its ketone functional group, which serves as a handle for a variety of transformations and derivatizations. These reactions are crucial for creating new analogues and for probing the molecule's properties.
Common transformations include:
Oxidation: The ketone can be oxidized to form other functional groups. A significant biocatalytic transformation is the Baeyer-Villiger oxidation, where enzymes like cyclopentadecanone monooxygenase (CPDMO) convert cyclic ketones into the corresponding lactones. nih.gov This enzyme is notable for its ability to process large and substituted ring substrates, offering a route to chiral lactones. nih.gov Chemical oxidation can also lead to the formation of dicarboxylic acids.
Reduction: The carbonyl group can be reduced to a secondary alcohol (4-methyl-cyclopentadecanol), which introduces a new chiral center and a hydroxyl functional group for further derivatization.
Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group are activated and can participate in various reactions. While not specifically detailed for the 4-methyl isomer, general ketone chemistry suggests possibilities for alkylation, halogenation, and condensation reactions at these positions. The kinetic methylation of cyclopentadecanone, for instance, is a known method to produce 2-methylcyclopentadecanone. nih.gov Cobalt-mediated α-activation and arylation have also been demonstrated for ketones within constrained macrocyclic environments, highlighting the potential for complex functionalization. chemrxiv.orgresearchgate.net
Derivatization to Analogues: The core structure can be used as a starting point to build more complex systems. For example, cyclopentadecanone itself has been used to synthesize musk analogues containing different annulated ring systems through multi-step sequences involving reactions like Eschenmoser–Tanabe fragmentation and Diels-Alder reactions. researchgate.net
Table 2: Key Functional Group Transformations of the Cyclopentadecanone Scaffold
| Transformation Type | Reagent/Catalyst | Product Class | Significance |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Cyclopentadecanone Monooxygenase (CPDMO), H₂O₂, NADPH | Macrocyclic Lactones (e.g., 4-methyl-oxacyclohexadecan-2-one) | Enzymatic, highly selective route to valuable chiral building blocks. nih.gov |
| Reduction | Hydride reagents (e.g., NaBH₄) | Macrocyclic Alcohols (e.g., 4-methyl-cyclopentadecanol) | Creates a secondary alcohol for further functionalization. |
| Oxidation to Acid | Strong oxidizing agents | Dicarboxylic Acids | Ring-opening reaction to form linear difunctional molecules. |
| α-Alkylation | Base (e.g., LDA), Alkyl Halide | α-Substituted Ketones | Introduces new substituents adjacent to the carbonyl group. nih.gov |
| Wittig Reaction | Phosphorus ylides | Alkenes | Converts the carbonyl group into a C=C double bond. |
Investigation of Structure-Reactivity Relationships within the Cyclopentadecanone Class
Effect of Substitution: The presence of a methyl group, as in 4-methyl-cyclopentadecanone, introduces asymmetry and steric bulk, which can influence both the rate and regioselectivity of reactions compared to the unsubstituted parent, cyclopentadecanone. For example, in enzymatic oxidations, the position of the methyl group can direct the regioselectivity of oxygen insertion. nih.gov In the synthesis of cyclopentadecanone from α,ω-difatty acid alkyl esters, the yield was found to be highly dependent on the steric hindrance of the ester group, with ethyl esters giving the highest yield (38.5%) and butyl esters the lowest (21%). nih.govnih.gov
Conformational Effects: Macrocycles exist as an equilibrium of multiple low-energy conformations. The presence of substituents or fused rings can lock the macrocycle into a preferred conformation, thereby altering its reactivity. This principle has been explored by synthesizing bicyclic analogues of cyclopentadecanone, where bridging bonds constrain the conformational flexibility and impact the molecule's properties. rsc.org
Reactivity in Catalysis: The structure of macrocyclic ligands and catalysts has a profound impact on their activity and selectivity. In the enantioselective addition of lithium acetylides to ketones, macrocyclic binaphtholate catalysts prevent the aggregation of lithium species, leading to a highly active monomeric catalyst. The confined and lipophilic cavity of the macrocycle confers substrate specificity, mimicking enzymatic reactions. acs.org
Chemical Space Exploration of Cyclopentadecanone Analogues for Specific Reactivity Profiles
Modern chemical research increasingly uses computational tools to explore the vast "chemical space" of potential molecules to identify candidates with desired properties, including specific reactivity profiles. biosolveit.de This approach is particularly valuable for complex structures like macrocycles.
Computational Generation of Analogues: The goal of chemical space exploration is to build and search through large virtual libraries of compounds. biosolveit.de For macrocycles, AI-driven tools like the Transformer-based model Macformer can computationally generate diverse analogues by connecting the ends of linear precursors with various linkers. mdpi.com These virtual libraries can then be screened using methods like molecular docking to prioritize candidates for synthesis. mdpi.com
Automated Functionalization: Workflows such as ChemSpaX automate the process of post-functionalization (PF) for a given molecular scaffold. rsc.org By systematically adding a variety of substituents to the 4-methyl-cyclopentadecanone core in silico, researchers can explore how different functional groups influence electronic and steric properties, and thus reactivity. This allows for the rational design of analogues with tailored reactivity. rsc.org
SAR by Space: This concept involves starting with a known molecule (a "hit") and searching vast make-on-demand chemical spaces for related analogues that can be synthesized quickly. biosolveit.de This accelerates the elucidation of structure-activity relationships (SAR) by providing rapid access to a diverse set of related compounds for experimental testing, enabling a more efficient search for molecules with optimized reactivity or biological activity. biosolveit.de
Chemical Synthesis and Characterization of Stereoisomers and Isotopologues
The presence of a methyl group at the C4 position renders 4-methyl-cyclopentadecanone a chiral molecule, existing as (R) and (S) enantiomers. nih.gov Furthermore, the synthesis of isotopically labeled versions (isotopologues) is crucial for mechanistic studies and quantitative analysis.
Synthesis of Stereoisomers: Accessing enantiomerically pure forms of substituted macrocycles often requires asymmetric synthesis. While a specific synthesis for the enantiomers of 4-methyl-cyclopentadecanone is not widely reported, methods developed for its isomer, 3-methylcyclopentadecanone (muscone), are highly relevant. Asymmetric hydrogenation of an unsaturated precursor using chiral catalysts, such as ruthenium complexes with BINAP ligands, can produce the desired enantiomer with high stereoselectivity. Another strategy involves using a chiral building block from the outset, as demonstrated in syntheses of (R)- and (S)-muscone starting from chiral propanoic acid derivatives. researchgate.net
Synthesis of Isotopologues: Isotopically labeled compounds are invaluable analytical tools. symeres.com Their synthesis typically follows one of two main pathways: building the molecule from commercially available labeled precursors or introducing the isotope in a late-stage reaction. symeres.com
Deuterium (²H) Labeling: Can often be achieved via hydrogen-deuterium exchange reactions on the final molecule or an intermediate.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Usually requires a synthetic route that incorporates a labeled starting material, such as ¹³C₂-sodium acetate (B1210297). symeres.comsioc-journal.cn For 4-methyl-cyclopentadecanone, a synthesis could be designed to incorporate a ¹³C-labeled methyl group or labeled carbons within the macrocyclic ring.
Characterization: Distinguishing between stereoisomers requires chiroptical techniques like polarimetry or chromatography on a chiral stationary phase. The characterization of isotopologues relies heavily on mass spectrometry (MS), which detects the mass difference, and nuclear magnetic resonance (NMR) spectroscopy, where isotopes like ¹³C and ²H provide distinct signals or coupling patterns that confirm the location of the label. symeres.comnih.gov The use of fully deuterated cyclopentadecanone-d28 has been reported in studies of olfactory recognition. scispace.com
Future Research Directions and Emerging Trends for Cyclopentadecanone, 4 Methyl
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design
The synthesis of complex molecules like Cyclopentadecanone (B167302), 4-methyl- stands to be revolutionized by the application of artificial intelligence (AI) and machine learning (ML). eurekalert.orgijsea.com These technologies are increasingly being used to predict the outcomes of chemical reactions with greater speed and accuracy than traditional methods. eurekalert.orgijsea.com
For macrocyclic compounds, where achieving high yields and specific isomers is a significant challenge, AI can be a powerful tool. eurekalert.org By analyzing vast datasets of chemical reactions, ML models can identify the most promising synthetic routes, predict reaction rates, and determine the selectivity of a reaction. eurekalert.orgengineering.org.cn This predictive power allows chemists to streamline the experimental process, saving time and resources. eurekalert.org
Table 1: AI and Machine Learning in Chemical Synthesis
| Technology | Application in Synthesis of Cyclopentadecanone, 4-methyl- | Potential Benefits |
| Machine Learning Models | Predicting reaction outcomes, rates, and selectivity. eurekalert.orgijsea.com | Increased efficiency, reduced experimentation time, and cost savings. eurekalert.org |
| Artificial Intelligence | Designing novel and optimized synthetic pathways. ijsea.comengineering.org.cn | Discovery of more efficient and sustainable production methods. |
| Template-Free Algorithms | Predicting reaction centers for novel transformations. engineering.org.cn | Improved scalability and applicability to a wider range of reactions. |
Development of Advanced Catalytic Systems for Efficient and Selective Transformations
One promising area is the use of biocatalysis. Enzymes like cyclopentadecanone monooxygenase (CPDMO) have shown high efficiency and enantioselectivity in the oxidation of large cyclic ketones. While CPDMO has a high affinity for cyclopentadecanone, its ability to act on methyl-substituted ketones suggests potential for engineering these enzymes to selectively produce the desired 4-methyl isomer.
In traditional chemical catalysis, research is ongoing to find more effective metal-based catalysts. For instance, palladium catalysts are used in the hydrogenation step of some synthetic routes. The development of more active and selective catalysts could reduce reaction times and improve the purity of the final product. Additionally, exploring different catalyst supports and reaction conditions, such as solvent polarity and temperature, can significantly impact the efficiency of macrocyclization reactions.
Green and Sustainable Industrial Production Routes for Cyclopentadecanone, 4-methyl-
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. researchgate.netwjarr.com For the production of Cyclopentadecanone, 4-methyl-, this translates to a search for greener solvents, renewable feedstocks, and more energy-efficient processes. wjarr.com
A significant area of research is the use of bio-based starting materials. For example, researchers have explored the synthesis of cyclopentadecanone from vegetable oils like Malania oleifera oil. researchgate.net This approach offers a renewable alternative to petroleum-based feedstocks. researchgate.net The efficiency of these bio-based routes can be influenced by factors such as the type of ester group used in the cyclization step. researchgate.net
Exploration of Novel Chemical Applications in Materials Science (Non-Biological)
While the primary application of Cyclopentadecanone, 4-methyl- is in the fragrance industry, its unique macrocyclic structure suggests potential for use in materials science. Macrocycles can act as building blocks for creating novel polymers and other advanced materials.
Future research could explore the polymerization of Cyclopentadecanone, 4-methyl- or its derivatives to create new types of polyesters or other polymers. The presence of the methyl group could influence the physical properties of these polymers, such as their crystallinity, melting point, and mechanical strength.
Another potential application is in the development of functional materials. The macrocyclic ring could be modified with various functional groups to create materials with specific properties, such as selective binding capabilities for certain ions or molecules. This could lead to applications in areas like sensing, catalysis, or separation technologies. While this area is still largely unexplored for this specific compound, the broader field of macrocyclic chemistry provides a strong foundation for such investigations.
Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science
The widespread use of synthetic musks, including macrocyclic musks like Cyclopentadecanone, 4-methyl-, has led to their detection in various environmental compartments. greenpeace.tomdpi.comresearchgate.net This has prompted interdisciplinary research to understand their environmental fate, persistence, and potential ecological impact. mdpi.com
Future research will likely focus on several key areas:
Biodegradation: Investigating the microbial pathways for the degradation of Cyclopentadecanone, 4-methyl- is crucial for assessing its environmental persistence. While some synthetic musks are known to be persistent, understanding the factors that influence their breakdown can help in designing more biodegradable alternatives. greenpeace.to
Ecotoxicology: Although the acute toxicity of many synthetic musks is considered low, there are concerns about their potential long-term effects on aquatic organisms. researchgate.netnih.gov Further studies are needed to evaluate the sublethal effects of Cyclopentadecanone, 4-methyl- on various species and at different trophic levels.
Atmospheric Fate: Synthetic musks have been detected in the atmosphere and in rainwater, indicating their potential for long-range transport. greenpeace.to Research into the atmospheric chemistry of Cyclopentadecanone, 4-methyl-, including its reaction with atmospheric oxidants, will help to model its environmental distribution.
This interdisciplinary approach, combining the expertise of organic chemists and environmental scientists, is essential for ensuring the sustainable use of Cyclopentadecanone, 4-methyl- and for developing the next generation of safe and environmentally friendly fragrance compounds.
Q & A
Q. What factors influence the synthesis yield of 4-methylcyclopentadecanone from natural precursors like Malania oleifera oil?
Methodological Answer: The yield depends on the ester group used in α,ω-difatty acid alkyl ester cyclization. Ethyl esters yield the highest cyclopentadecanone (38.5%), while butyl esters yield only 21% due to steric hindrance . Optimize reaction conditions (e.g., catalyst type, temperature) to enhance 15-tetracosenic acid utilization. For example, alkali catalysts improve cyclopentadecanolide synthesis efficiency by 63% compared to traditional methods . Validate purity via GC-MS (m/z = 224.4 [M+]) and NMR (δ = 2.414–2.392 ppm for methyl protons) .
Q. How can researchers confirm the structural integrity of synthesized 4-methylcyclopentadecanone?
Methodological Answer: Use a multi-technique analytical approach:
- IR spectroscopy : Confirm ketone C=O stretch at 1710 cm⁻¹ and methyl C-H vibrations at 2928 cm⁻¹ .
- NMR : Identify methyl protons (δ = 1.289 ppm, singlet) and carbonyl carbon (δ = 212.99 ppm) .
- GC-MS : Verify molecular ion peak (m/z = 224.4) and fragmentation patterns against reference standards .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported yields of 4-methylcyclopentadecanone across synthetic routes?
Methodological Answer: Perform a comparative analysis of methodologies:
- Compare esterification efficiency (e.g., ethyl vs. methyl esters) and catalyst systems (e.g., Mo-Fe/HZSM-5 vs. alkali catalysts) .
- Evaluate solvent polarity and reaction time impacts on macrocyclization. For instance, concentrated solutions reduce side reactions in macrolactonization .
- Use statistical tools (e.g., ANOVA) to assess reproducibility and identify confounding variables like raw material purity .
Q. What advanced strategies improve the scalability of 4-methylcyclopentadecanone synthesis while minimizing waste?
Methodological Answer:
- Green chemistry approaches : Replace petroleum-derived precursors with renewable resources (e.g., Malania oleifera oil) to reduce environmental footprint .
- Catalyst engineering : Optimize solid acid catalysts (e.g., HZSM-5 zeolites) for higher turnover numbers and recyclability .
- Process intensification : Use flow reactors to enhance heat/mass transfer during cyclization, reducing reaction time from hours to minutes .
Data Analysis and Validation
Q. How can researchers ensure the reliability of spectroscopic data for 4-methylcyclopentadecanone?
Methodological Answer:
- Cross-validate techniques : Match NMR/IR/GC-MS data with reference libraries (e.g., NIST Chemistry WebBook) .
- Replicate experiments : Conduct triplicate runs to quantify measurement uncertainties (e.g., ±0.1 ppm for NMR shifts) .
- Control experiments : Synthesize and analyze unmodified cyclopentadecanone to isolate spectral contributions from the methyl group .
Q. What statistical methods are recommended for analyzing conflicting thermodynamic or kinetic data in 4-methylcyclopentadecanone studies?
Methodological Answer:
- Meta-analysis : Pool data from heterogeneous studies (e.g., different catalysts or solvents) and adjust for covariates using regression models .
- Error propagation analysis : Quantify uncertainties in ΔfH° (gas phase) or reaction yields using Monte Carlo simulations .
- Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity, temperature) that explain variance in reported data .
Experimental Design Considerations
Q. How should researchers design experiments to isolate the effects of methyl substitution on cyclopentadecanone reactivity?
Methodological Answer:
- Isosteric analogs : Synthesize and compare 4-methyl-, 3-methyl-, and unsubstituted cyclopentadecanone under identical conditions .
- Kinetic isotope effects : Use deuterated methyl groups to study steric/electronic impacts on reaction rates .
- Computational modeling : Perform DFT calculations to predict methyl group effects on transition-state energetics .
Q. What protocols ensure ethical and safe handling of 4-methylcyclopentadecanone in lab settings?
Methodological Answer:
- Safety protocols : Use fume hoods for synthesis, wear PPE (gloves, lab coats), and store compounds at RT in sealed containers .
- Waste management : Neutralize acidic byproducts before disposal and adhere to MARPOL/EPA guidelines for chemical waste .
- Training : Document risk assessments and train personnel on emergency procedures (e.g., spill containment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
